4-bromo-N-diphenoxyphosphorylbenzenesulfonamide
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Overview
Description
DIPHENYL (4-BROMOPHENYL)SULFONYLAMIDOPHOSPHATE is a chemical compound with the molecular formula C18H15BrNO5PS and a molecular weight of 468.266 g/mol . It is known for its unique structure, which includes a bromophenyl group, a sulfonylamide group, and a phosphate group. This compound is often used in early discovery research due to its rare and unique chemical properties .
Chemical Reactions Analysis
DIPHENYL (4-BROMOPHENYL)SULFONYLAMIDOPHOSPHATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DIPHENYL (4-BROMOPHENYL)SULFONYLAMIDOPHOSPHATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIPHENYL (4-BROMOPHENYL)SULFONYLAMIDOPHOSPHATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamide group can form strong interactions with active sites of enzymes, inhibiting their activity. The bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the phosphate group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
DIPHENYL (4-BROMOPHENYL)SULFONYLAMIDOPHOSPHATE can be compared with similar compounds such as:
DIPHENYL (4-CHLOROPHENYL)SULFONYLAMIDOPHOSPHATE: Similar structure but with a chlorine atom instead of bromine.
DIPHENYL (4-FLUOROPHENYL)SULFONYLAMIDOPHOSPHATE: Contains a fluorine atom instead of bromine.
DIPHENYL (4-METHYLPHENYL)SULFONYLAMIDOPHOSPHATE: Has a methyl group instead of bromine.
The uniqueness of DIPHENYL (4-BROMOPHENYL)SULFONYLAMIDOPHOSPHATE lies in the presence of the bromine atom, which can influence its reactivity and binding properties .
Properties
Molecular Formula |
C18H15BrNO5PS |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
4-bromo-N-diphenoxyphosphorylbenzenesulfonamide |
InChI |
InChI=1S/C18H15BrNO5PS/c19-15-11-13-18(14-12-15)27(22,23)20-26(21,24-16-7-3-1-4-8-16)25-17-9-5-2-6-10-17/h1-14H,(H,20,21) |
InChI Key |
KGSPEHUPZVHQES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NS(=O)(=O)C2=CC=C(C=C2)Br)OC3=CC=CC=C3 |
Origin of Product |
United States |
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